N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide bond formation. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide can be compared with other similar compounds, such as:
- N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-methylphenyl)butanamide
- N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-ethylphenyl)butanamide These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-13(2)15-5-7-16(8-6-15)19(23)10-11-20(24)22-17-9-4-14(3)18(21)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDAIRMKTMZBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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